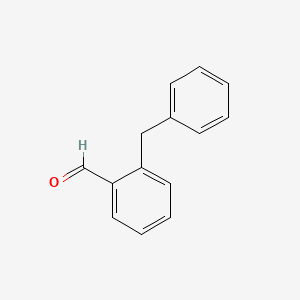

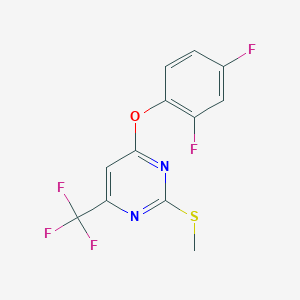

![molecular formula C21H26N2O6S B2445453 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 887219-13-8](/img/structure/B2445453.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics . The molecule also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the compound’s 3D structure, chemical bonds, and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and partition coefficient, could be predicted using computational tools . These properties are important for understanding the compound’s behavior in different environments.Applications De Recherche Scientifique

- Application : The compound has been evaluated for its NLO properties using techniques such as FT-IR, FT-Raman, NMR, Z-scan, and natural bond orbital (NBO) analysis. It exhibits promising NLO behavior, with a nonlinear optical susceptibility (χ₃) of 1.24 × 10⁻⁶ esu and a nonlinear refractive index (n₂). These properties make it suitable for optical devices and communication systems .

- Application : Researchers have used a derivative of this compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , for detecting lead ions (Pb²⁺). They deposited a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion) to create a sensitive and selective Pb²⁺ sensor .

- Application : It is intended for use as a flavoring substance in specific food categories (excluding beverages) according to scientific evaluations .

- Application : A single crystal of the compound was grown using slow evaporation technique. Spectroscopic (FT-IR, FT-Raman, NMR) and computational studies were conducted to understand its vibrational frequencies and structural properties .

- Application : Researchers analyzed the 3D Hirshfeld surfaces and associated 2D fingerprint plots for intra- and intermolecular interactions of the compound. These studies contribute to understanding its crystal packing and stability .

- Application : While not directly reported, the compound’s structural features suggest potential as a chemosensor due to its aromatic rings and functional groups. Further research could explore this application .

Nonlinear Optical (NLO) Materials

Carcinogenic Heavy Metal Detection

Flavoring Substance

Crystal Growth and Characterization

Hirshfeld Surfaces and Molecular Interactions

Potential Chemosensors

Mécanisme D'action

Target of Action

The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins, which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby affecting various physiological responses such as inflammation, pain, and fever .

Biochemical Pathways

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide affects the prostaglandin biosynthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key players in inflammation and pain signaling pathways . The downstream effects of this inhibition can lead to reduced inflammation, pain, and fever .

Pharmacokinetics

The compound was found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever . Additionally, some derivatives of the compound have shown cytotoxic activity against certain cancer cell lines .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCXGEPKWRHOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

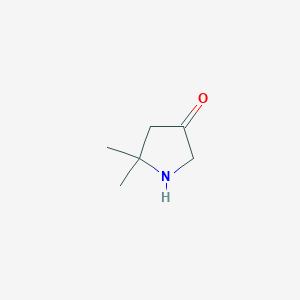

![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

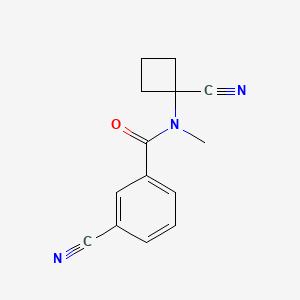

![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)

![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)

![2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445387.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)